molecular formula C11H12FNO2 B8770476 3,4-Diethoxy-2-fluorobenzonitrile

3,4-Diethoxy-2-fluorobenzonitrile

Cat. No.: B8770476
M. Wt: 209.22 g/mol
InChI Key: JZMHDSPRSZACFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diethoxy-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3,4-diethoxy-2-fluorobenzonitrile

InChI

InChI=1S/C11H12FNO2/c1-3-14-9-6-5-8(7-13)10(12)11(9)15-4-2/h5-6H,3-4H2,1-2H3

InChI Key

JZMHDSPRSZACFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C#N)F)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-3,4-diethoxy-2-fluorobenzene (12.0 g, 45.6 mmoL) in N,N-dimethylformamide (DMF) (60 mL), copper (I) cyanide (6.8 g, 68.3 mmoL) was added at room temperature and then stirred at 155° C. for 3 hours. After ice cooling the reaction solution, ethyl acetate and 28% aqueous ammonium were added thereto to separate the organic layer. This organic layer was washed with water and saturated saline and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated. The residue was purified by silica gel column chromatography (n-hexane, ethyl acetate) to give 9.0 g of the captioned compound (yield: 94.3%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94.3%

Synthesis routes and methods II

Procedure details

Copper(I)cyanide (6.8 g, 68.3 mmol) was added to a solution of 1-bromo-3,4-diethoxy-2-fluorobenzene (12.0 g, 45.6 mmol) in N,N-dimethylformamide (DMF) (60 mL) at room temperature, and this was then stirred at 155° C. for 3 hours. The reaction solution was cooled on ice. Following addition of ethyl acetate and 28% aqueous ammonia, the organic layer was separated and washed with water and saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was removed after filtration, and the residue was purified by silica gel column chromatography (n-hexane, ethyl acetate) to give 9.0 g of the subject compound (yield: 94.3%).
Name
Copper(I)cyanide
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94.3%

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